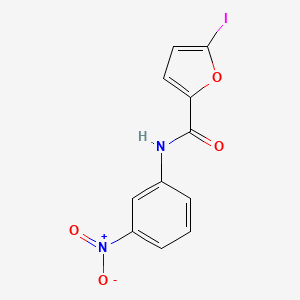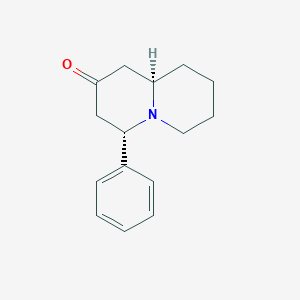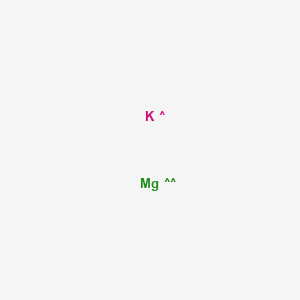arsane CAS No. 63382-61-6](/img/structure/B14494510.png)
[Diazo(trimethylgermyl)methyl](dimethyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo(trimethylgermyl)methylarsane is a complex organometallic compound that contains both germanium and arsenic atoms
Vorbereitungsmethoden
The synthesis of Diazo(trimethylgermyl)methylarsane typically involves the reaction of trimethylgermylmethyl lithium with dimethylarsenic chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high purity and yield of the product.
Analyse Chemischer Reaktionen
Diazo(trimethylgermyl)methylarsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazo(trimethylgermyl)methylarsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components.
Wirkmechanismus
The mechanism of action of Diazo(trimethylgermyl)methylarsane involves its interaction with various molecular targets. The compound can form complexes with other molecules, altering their chemical properties and reactivity. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Diazo(trimethylgermyl)methylarsane include other organogermanium and organoarsenic compounds. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, trimethylgermylmethyl lithium and dimethylarsenic chloride are similar in structure but have different reactivity profiles and uses.
Eigenschaften
CAS-Nummer |
63382-61-6 |
|---|---|
Molekularformel |
C6H15AsGeN2 |
Molekulargewicht |
262.75 g/mol |
IUPAC-Name |
[diazo(trimethylgermyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C6H15AsGeN2/c1-7(2)6(10-9)8(3,4)5/h1-5H3 |
InChI-Schlüssel |
CWZRYLFYXAPIRI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C(=[N+]=[N-])[As](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


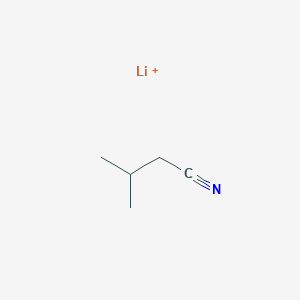
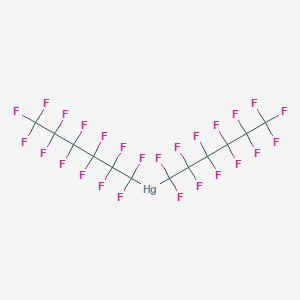
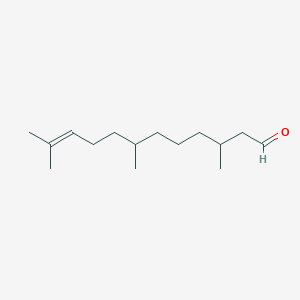
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)

![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
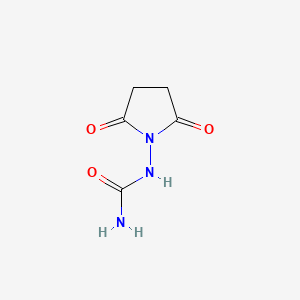
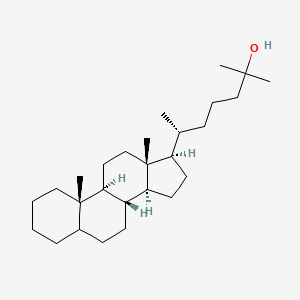
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
